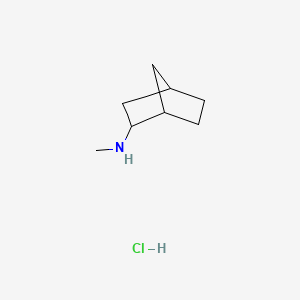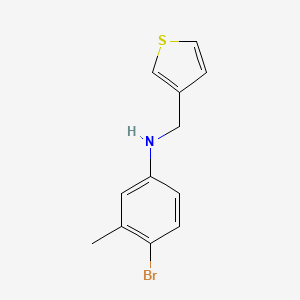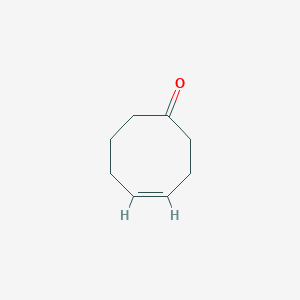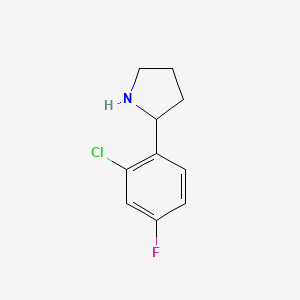
1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Boc-(2R,4S)-4-hidroxi-2-(hidroximetil) piperidina es un compuesto químico que pertenece a la clase de las piperidinas. Se caracteriza por la presencia de un grupo protector tert-butoxicarbonilo (Boc) unido al átomo de nitrógeno, y grupos hidroxilo en las posiciones 2 y 4 del anillo de piperidina.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: 1-N-Boc-(2R,4S)-4-hidroxi-2-(hidroximetil) piperidina se puede sintetizar a través de varias rutas de síntesis. Un método común involucra la reacción de 4-hidroxipiperidina con di-tert-butil dicarbonato (Boc2O) en presencia de una base como el bicarbonato de sodio. La reacción generalmente se lleva a cabo en un solvente como el diclorometano y se agita durante varias horas para obtener el producto deseado .
Métodos de producción industrial: En un entorno industrial, la síntesis de 1-N-Boc-(2R,4S)-4-hidroxi-2-(hidroximetil) piperidina puede implicar reacciones a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-N-Boc-(2R,4S)-4-hidroxi-2-(hidroximetil) piperidina experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El compuesto se puede reducir para formar diferentes derivados de piperidina.
Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el clorocromato de piridinio (PCC) o el periodinano de Dess-Martin se pueden utilizar para reacciones de oxidación.
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean comúnmente.
Sustitución: Reactivos como el cloruro de tosilo (TsCl) o el cloruro de mesilo (MsCl) se pueden utilizar para reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede producir derivados de piperidona, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de piperidina.
Aplicaciones Científicas De Investigación
1-N-Boc-(2R,4S)-4-hidroxi-2-(hidroximetil) piperidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y como bloque de construcción en química medicinal.
Biología: El compuesto se utiliza en el estudio de mecanismos enzimáticos y como sonda en ensayos bioquímicos.
Medicina: Sirve como precursor para el desarrollo de agentes farmacéuticos, particularmente en el diseño de fármacos que se dirigen a trastornos neurológicos.
Mecanismo De Acción
El mecanismo de acción de 1-N-Boc-(2R,4S)-4-hidroxi-2-(hidroximetil) piperidina involucra su interacción con objetivos moleculares y vías específicas. El grupo protector Boc proporciona estabilidad al compuesto, permitiéndole experimentar reacciones selectivas. Los grupos hidroxilo pueden participar en enlaces de hidrógeno y otras interacciones, lo que influye en la reactividad y la actividad biológica del compuesto. Los objetivos moleculares y vías exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
1-N-Boc-(2R,4S)-4-hidroxi-2-(hidroximetil) piperidina se puede comparar con otros compuestos similares, como:
N-Boc-4-hidroxipiperidina: Este compuesto carece del grupo hidroximetil en la posición 2, lo que lo hace menos versátil en ciertas aplicaciones sintéticas.
N-Boc-2-hidroximetilpiperidina:
La presencia de ambos grupos hidroxilo e hidroximetil en 1-N-Boc-(2R,4S)-4-hidroxi-2-(hidroximetil) piperidina lo hace único y valioso para una amplia gama de transformaciones químicas y aplicaciones de investigación.
Propiedades
Fórmula molecular |
C11H21NO4 |
|---|---|
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
tert-butyl 4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)6-8(12)7-13/h8-9,13-14H,4-7H2,1-3H3 |
Clave InChI |
VWVWYFVYZSIVFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide](/img/structure/B12094560.png)

![(7S)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B12094575.png)
![Benzoic acid, 5-methoxy-4-[3-(4-morpholinyl)propoxy]-2-nitro-, methyl ester](/img/structure/B12094576.png)


![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)
![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)



![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)

